3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine
Overview
Description
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is a heterocyclic compound that features an oxazole ring substituted with a 4-methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxazole ring. The reaction typically requires heating and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: A simpler compound with similar structural features but lacking the oxazole ring.
4-Methoxyphenethyl isocyanate: Another compound with a similar phenyl group but different functional groups.
2-(2-Phenylethyl)chromone: A compound with a chromone ring instead of an oxazole ring.
Uniqueness
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Biological Activity
3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its role in various biological activities. Its structure can be represented as follows:
Antioxidant Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antioxidant properties. For instance, a study highlighted that certain oxazole derivatives inhibited lipid peroxidation and demonstrated effective scavenging of reactive oxygen species (ROS). Specifically, the compound E3 , an analogue of this compound, showed an inhibition rate of 89% on microsomal EROD activity at a concentration of , outperforming caffeine (85%) at the same concentration .
Table 1: Antioxidant Activity of Oxazole Derivatives
Compound | EROD Inhibition (%) | Concentration (M) |
---|---|---|
E3 | 89 | |
Caffeine | 85 |
Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. In one notable study, the compound was tested against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The results indicated that the compound exhibited significant antibacterial activity, with effective inhibition observed at concentrations as low as 10 mg/ml .
Table 2: Antibacterial Activity Results
Bacteria | Inhibition Zone (mm) | Concentration (mg/ml) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 20 | 10 |
Anticancer Activity
The anticancer properties of oxazole derivatives have also been a focal point in research. A study evaluating various substituted oxazoles revealed that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. The presence of the methoxy group was noted to enhance the selectivity index towards cancer cells while minimizing cytotoxicity towards normal cells .
Case Studies
-
Case Study on Antioxidant Properties :
A research group synthesized several oxazole derivatives and evaluated their antioxidant capabilities through in vitro assays. The most promising derivative was found to significantly reduce oxidative stress markers in liver cells, suggesting potential therapeutic applications in oxidative stress-related diseases . -
Case Study on Antibacterial Effects :
A comparative study involving various oxazole derivatives demonstrated that those containing methoxy groups showed enhanced antibacterial activity against resistant strains of bacteria. This finding supports the hypothesis that structural modifications can significantly influence biological efficacy .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-6-3-9(4-7-11)2-5-10-8-12(13)16-14-10/h3-4,6-8H,2,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMBQYBPNPMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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